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Compound of Interest

Compound Name: Igmesine

Cat. No.: B115768

An In-depth Technical Guide on the Chemical Structure and Synthesis of Igmesine

Introduction

Igmesine, also known by its developmental code name JO-1784, is a selective sigma-1 (ol)
receptor agonist.[1] It has been investigated for its potential neuroprotective, antidepressant,
and nootropic effects in preclinical studies.[1][2] Although it showed initial promise in early
clinical trials for depression, it did not demonstrate significant efficacy in a large phase Il trial
and its development was not pursued further.[1] This guide provides a detailed overview of the
chemical structure and synthesis of Igmesine, intended for researchers, scientists, and
professionals in drug development.

Chemical Structure

Igmesine is a disubstituted benzylamine derivative. Its chemical identity is well-characterized
by various nomenclature and notation systems.

Chemical Identifiers

The fundamental chemical properties and identifiers for Igmesine are summarized in the table
below.
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Identifier Value Reference(s)
(E)-N-(cyclopropylmethyl)-N-

IUPAC Name methyl-3,6-diphenylhex-5-en- [1103114]
3-amine

CAS Number 140850-73-3 [1][5]

Molecular Formula C23H29N [11[4115]

Molar Mass 319.49 g/mol [1][5]

Canonical SMILES

CCC(C/C=C/C1=CC=CC=C1)
(C2=CC=CC=C2)N(C)CC3CC
3

[31141(5]

InChl=1S/C23H29N/c1-3-
23(22-14-8-5-9-15-22,24(2)19-

InChl 21-16-17-21)18-10-13-20-11- [1][3][5]
6-4-7-12-20/h4-15,21H,3,16-
19H2,1-2H3/b13-10+
VCZSWYIFCKGTJI-

InChlKey [1][5]

JLHYYAGUSA-N

Synthesis of Igmesine

The synthesis of racemic Igmesine has been described in the scientific literature. A common

route involves the alkylation of 2-phenylbutyric acid followed by a series of transformations to

introduce the amine functionality and the cyclopropylmethyl group.

Synthetic Workflow

The overall synthetic scheme for racemic Igmesine is depicted in the workflow diagram below.
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Caption: Synthetic workflow for racemic Igmesine.

Experimental Protocols

The following are the key experimental steps for the synthesis of racemic Igmesine.[6][7]
Step 1: Alkylation of 2-Phenylbutyric Acid (1)

o Reaction: 2-Phenylbutyric acid (1) is alkylated with cinnamyl bromide (Il) using butyllithium
(BuLi) in tetrahydrofuran (THF).

e Procedure: To a solution of 2-phenylbutyric acid in anhydrous THF at a reduced temperature
(typically -78 °C), a solution of butyllithium is added dropwise. The mixture is stirred for a
period to allow for deprotonation. Cinnamyl bromide is then added, and the reaction is
allowed to warm to room temperature and stirred until completion. The reaction is quenched
with water, and the product, 2-ethyl-2,5-diphenyl-4-pentenoic acid (1), is extracted with an
organic solvent. The organic layer is dried and concentrated to yield the crude product, which
can be purified by chromatography.

Step 2: Formation of the Azide Intermediate (1V)
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e Reaction: The carboxylic acid (lll) is converted to the corresponding azide (V) using sodium
azide (NaN3) and phenyl dichlorophosphate (PhOPOCI2) in dichloromethane.

e Procedure: To a solution of 2-ethyl-2,5-diphenyl-4-pentenoic acid in dichloromethane, phenyl
dichlorophosphate is added, followed by the portion-wise addition of sodium azide at a
controlled temperature (e.g., 0 °C). The reaction is stirred for several hours. After completion,
the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.qg.,
Na2S04), and the solvent is removed under reduced pressure to yield the azide (IV).

Step 3: Curtius Rearrangement

e Reaction: The azide (IV) undergoes a Curtius rearrangement in refluxing toluene to form the
isocyanate (V).

e Procedure: The crude azide (V) is dissolved in toluene and heated to reflux. The reaction
progress can be monitored by the evolution of nitrogen gas. Once the reaction is complete,
the toluene is removed in vacuo to give the isocyanate (V).

Step 4: Reduction of the Isocyanate (V)

e Reaction: The isocyanate (V) is reduced to the corresponding N-methylamine (VI) using a
combination of lithium aluminum hydride (LiIAIH4) and aluminum chloride (AICI3) in THF.

e Procedure: A solution of the isocyanate (V) in THF is added dropwise to a suspension of
LiAlH4 and AICI3 in THF at 0 °C. The mixture is then heated to reflux for several hours. After
cooling, the reaction is carefully quenched with water and an aqueous base (e.g., NaOH
solution). The product is extracted with an organic solvent, and the combined organic layers
are dried and concentrated.

Step 5: Acylation with Cyclopropanecarbonyl Chloride (VII)

e Reaction: The secondary amine (VI) is acylated with cyclopropanecarbonyl chloride (VII) in
the presence of triethylamine (Et3N) in dichloromethane to yield the amide (VIII).

e Procedure: To a solution of the amine (VI) and triethylamine in dichloromethane,
cyclopropanecarbonyl chloride is added dropwise at 0 °C. The reaction is stirred at room
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temperature until completion. The mixture is washed with water and brine, dried, and the

solvent is evaporated to give the amide (VIII).

Step 6: Final Reduction to Igmesine

e Reaction: The amide (VIII) is reduced with LiAIH4 and AICI3 in a mixture of THF and ethyl

ether to yield Igmesine.

e Procedure: The amide (V1) is dissolved in a mixture of THF and ethyl ether and added to a

suspension of LiIAIH4 and AICI3. The reaction is stirred, typically at reflux, for several hours.

After workup as described in Step 4, the crude product is purified, for instance by column

chromatography, to afford Igmesine.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis of

Igmesine and its intermediates.

Step Product Property Value Reference(s)

Racemic
Igmesine Melting Point 99-102 °C [7]
Hemimaleate
(+)-Isomer ) )

) Melting Point 177 °C [7]
Hydrochloride
(+)-lsomer ) ] [a]D"25 +49.7°

] Optical Rotation [7]
Hydrochloride (c 3, MeOH)

Mechanism of Action and Signhaling Pathways

Igmesine exerts its pharmacological effects primarily through its interaction with the sigma-1

receptor. As a selective agonist, it modulates several downstream signaling pathways, which

are believed to be the basis for its observed neuroprotective and antidepressant-like activities.

Sigma-1 Receptor Agonism and Neuromodulation
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The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic
reticulum-mitochondrion interface. Upon activation by an agonist like Igmesine, it can
translocate and interact with various ion channels and signaling proteins. A key aspect of
Igmesine’'s mechanism is its interference with the N-methyl-D-aspartate (NMDA) receptor
signaling cascade.[8][9] It has been shown to block the NMDA-induced increase in cyclic
guanosine monophosphate (cGMP).[8][9] This suggests an interaction with the NMDA
receptor/nitric oxide synthase (NOS)/cGMP pathway. Furthermore, the antidepressant-like
effects of Igmesine appear to be dependent on both intracellular and extracellular calcium,
implicating a role for calcium signaling pathways.[10][11]

The proposed signaling pathway for Igmesine is illustrated in the diagram below.
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Caption: Proposed signaling pathway of Igmesine.

Conclusion
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Igmesine is a well-defined chemical entity with a documented synthetic route. Its biological
activity as a sigma-1 receptor agonist and its influence on the NMDA receptor pathway and
calcium signaling have been areas of significant research interest. While it did not proceed to
clinical use, the study of Igmesine has contributed to the understanding of the therapeutic
potential of sigma-1 receptor modulation. This guide provides a comprehensive technical
overview of its chemical structure and synthesis to aid in future research and drug discovery
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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igmesine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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